Lipophilicity Enhancement: OCF3 vs. OCH3 Cyclohexylamine Analogs
In a systematic study of aliphatic trifluoromethoxy compounds, the OCF3 substituent increased lipophilicity (LogD) by 0.7-1.4 units compared to corresponding methoxy (-OCH3) analogs, while exhibiting lipophilicity comparable to CF3-bearing compounds [1]. This quantitative difference is critical for blood-brain barrier penetration and membrane permeability in drug design. Note: This is class-level inference based on aliphatic OCF3-containing derivatives; direct experimental LogD data for 4-trifluoromethoxy-cyclohexylamine itself was not identified in the accessible literature.
| Evidence Dimension | Lipophilicity (LogD) |
|---|---|
| Target Compound Data | Not directly reported; class-based projection from OCF3-aliphatic series |
| Comparator Or Baseline | Methoxy (-OCH3) analogs: baseline LogD; CF3 analogs: comparable LogD to OCF3 |
| Quantified Difference | OCF3 increases LogD by 0.7-1.4 units vs. OCH3; OCF3 ≈ CF3 |
| Conditions | Aliphatic OCF3-containing compounds; shake-flask LogD measurement at pH 7.4 (inferred from study design) [1] |
Why This Matters
A 0.7-1.4 LogD unit increase translates to approximately 5- to 25-fold higher lipophilicity, which significantly affects membrane permeability and oral absorption predictions in lead optimization.
- [1] Logvinenko I, Markushyna Y, Kondratov I, et al. Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry. 2020;231:109461. View Source
